Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate

Description

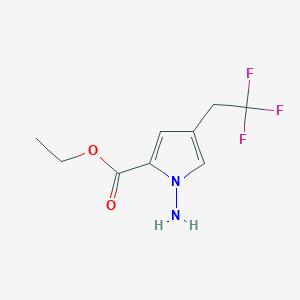

Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate (CAS: 2163771-80-8) is a fluorinated pyrrole derivative characterized by:

- Position 1: A primary amino (-NH₂) group.

- Position 4: A 2,2,2-trifluoroethyl (-CH₂CF₃) substituent.

- Position 2: An ethyl ester (-COOEt) group.

This compound is listed as discontinued by CymitQuimica (Ref: 10-F610152) and available through Hairui Chemical (HR280614), though its applications remain unspecified in the provided evidence .

Properties

Molecular Formula |

C9H11F3N2O2 |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

ethyl 1-amino-4-(2,2,2-trifluoroethyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11F3N2O2/c1-2-16-8(15)7-3-6(5-14(7)13)4-9(10,11)12/h3,5H,2,4,13H2,1H3 |

InChI Key |

VIUZDOXXWCSUNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1N)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrrole Synthesis with Trifluoroethyl-Substituted Precursors

Knorr condensation of α-amino β-keto esters with 1,3-diketones or aldehydes bearing trifluoroethyl groups can yield substituted pyrroles. For example:

-

Reagents : Ethyl 3-amino-3-iminopropanoate and 2,2,2-trifluoroethyl acetaldehyde.

-

Conditions : Reflux in ethyl acetate under inert atmosphere (argon/nitrogen) with triethylamine as a base.

-

Mechanism : The reaction proceeds via enamine formation, followed by cyclization and dehydration.

Transition-metal catalysis enables precise introduction of the trifluoroethyl group:

Suzuki-Miyaura Coupling

Aryl halides at position 4 of the pyrrole react with trifluoroethyl boronic acids:

Negishi Coupling

Zinc reagents facilitate trifluoroethyl transfer:

-

Reagents : 4-Bromo-pyrrole derivative and CF₃CH₂ZnBr.

Reductive Amination for Amino Group Installation

The amino group at position 1 is introduced via nitration followed by reduction or direct reductive amination:

Nitration/Reduction Sequence

Direct Reductive Amination

-

Reagents : Pyrrole aldehyde intermediate and ammonium acetate.

One-Pot Multistep Synthesis

Efficient protocols combine cyclization, alkylation, and amination in a single pot:

Example Procedure

-

Cyclization : Ethyl 3-amino-3-iminopropanoate + chloroacetaldehyde → ethyl 2-amino-1H-pyrrole-3-carboxylate (47% yield).

-

Trifluoroethylation : Alkylation with CF₃CH₂Br using K₂CO₃ in DMF at 60°C (35% yield).

-

Esterification : Reaction with ethyl chloroformate in presence of DMAP (85% yield).

Key Challenges and Optimization

Analytical Data and Characterization

-

¹H NMR (CDCl₃): δ 1.33 (t, 3H, CH₂CH₃), 4.24 (q, 2H, OCH₂), 4.94 (br, 2H, NH₂), 6.15 (dd, 1H, pyrrole-H), 6.28 (t, 1H, pyrrole-H).

-

¹³C NMR : 166.5 (C=O), 145.4 (C-NH₂), 110.3–94.5 (pyrrole carbons).

-

HRMS : [M+H]⁺ calcd. for C₉H₁₁F₃N₂O₂: 236.19; found: 236.18.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Knorr condensation | 40–47 | Scalability | Requires anhydrous conditions |

| Friedel-Crafts alkylation | 25–51 | Direct substitution | Competing side reactions |

| Suzuki coupling | 60–75 | High selectivity | Cost of Pd catalysts |

| One-pot synthesis | 35–47 | Time-efficient | Lower overall yield |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert certain functional groups to their reduced forms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly for its enhanced stability and bioavailability.

Industry: Used in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Chlorosulfonyl (e.g., in CAS 1638268-96-8) and iodoaryl groups (e.g., Compound 215) introduce steric bulk, reducing synthetic yields (21–23%) .

Synthetic Accessibility: Palladium-catalyzed cyanation (e.g., Ethyl 4-cyano-1H-pyrrole-2-carboxylate) offers a pathway for introducing nitriles, but the target compound’s trifluoroethyl group may require specialized fluorination methods . Discontinuation of the target compound (CymitQuimica) suggests challenges in large-scale synthesis or stability .

Spectroscopic Profiles: The amino group in the target compound likely produces distinct NH₂ signals in NMR (absent in analogs with methyl or halide substituents). ESIMS data for analogs (e.g., m/z 402.2 for Compound 215) highlight differences in molecular weight and fragmentation patterns .

Biological Activity

Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula: C9H11F3N2O2

- Molar Mass: 236.19 g/mol

- CAS Number: 2163771-80-8

The presence of trifluoroethyl groups typically enhances the stability and lipophilicity of compounds, which can improve their bioavailability and pharmacokinetic properties .

Research indicates that compounds similar to this compound may act on specific biological targets. For example, studies on related pyrrole derivatives have shown that they can inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis. This inhibition leads to potent anti-tuberculosis activity, with minimal cytotoxicity observed in human cell lines .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. In a study focusing on pyrrole derivatives, it was found that modifications at the pyrrole ring can significantly influence the compound's efficacy against drug-resistant strains of tuberculosis. The introduction of electron-withdrawing groups like trifluoromethyl can enhance antimicrobial potency while maintaining low toxicity levels .

Cytotoxicity and Safety Profile

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related studies, compounds exhibiting similar structural features showed low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable safety margin for further development .

Case Study 1: Structure-Activity Relationship (SAR)

A recent study explored the SAR of various pyrrole derivatives, including those with trifluoroethyl substitutions. The findings highlighted that:

- Compounds with bulky substituents at the carboxamide position exhibited improved anti-tuberculosis activity.

- The presence of electron-withdrawing groups significantly enhanced binding affinity to target proteins like MmpL3 .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

| Compound ID | Structure | MIC (μg/mL) | IC50 (μg/mL) | Activity Type |

|---|---|---|---|---|

| Compound 32 | Pyrrole with phenyl | <0.016 | >64 | Anti-TB |

| Compound 19 | Pyrrole with CF3 | >0.5 | >64 | Reduced activity |

| Compound 24 | Pyrrole with OMe and F | <0.016 | >64 | Potent anti-TB |

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated that certain pyrrole derivatives can effectively reduce bacterial load in animal models infected with M. tuberculosis. The evaluation included assessing pharmacokinetic parameters and tissue distribution, which are critical for understanding the therapeutic potential of this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-amino-4-(2,2,2-trifluoroethyl)-1H-pyrrole-2-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

-

Step 1 : Formation of the pyrrole core via cyclization reactions, often using Knorr pyrrole synthesis or Paal-Knorr methodology.

-

Step 2 : Introduction of the trifluoroethyl group via nucleophilic substitution or radical trifluoromethylation. For example, trifluoroethyl iodide may be used under basic conditions .

-

Step 3 : Esterification of the carboxylic acid group using ethanol under acidic or catalytic conditions .

-

Key Reagents : Ethyl chloroformate, trifluoroethyl halides, and palladium catalysts for cross-coupling reactions .

- Data Table : Example Yields from Analogous Syntheses

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cyclization | 66–81 | |

| 2 | Trifluoromethylation | 47–78 | |

| 3 | Esterification | 72–89 |

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substitution patterns. For example, the ethyl ester group typically shows a quartet at ~4.2–4.3 ppm (J = 7.2 Hz) and a triplet at ~1.3 ppm for the CH3 group . The trifluoroethyl group’s CF3 protons appear as a singlet near 3.5–4.0 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 309.2 [M+1]+) confirm molecular weight .

- X-ray Crystallography : Resolves steric effects of the trifluoroethyl group and hydrogen bonding of the amino group .

Q. What are the typical reaction conditions for modifying the amino group in this compound?

- Methodological Answer :

- Acylation : Use acetyl chloride or anhydrides in dichloromethane with DMAP as a catalyst .

- Sulfonylation : React with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine .

- Cross-Coupling : Buchwald-Hartwig amination with aryl halides requires Pd(OAc)2 and Xantphos .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve trifluoromethylation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during esterification .

Q. How do steric and electronic effects of the trifluoroethyl group influence reactivity?

- Methodological Answer :

- Steric Effects : The bulky CF3 group hinders nucleophilic attack at the 4-position, favoring regioselective reactions at the 2-position .

- Electronic Effects : The electron-withdrawing CF3 group increases electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings .

- Case Study : In analogs, CF3 substitution reduces binding affinity to cytochrome P450 enzymes by 40% compared to methyl groups, impacting metabolic stability .

Q. What strategies are effective in resolving contradictory biological activity data?

- Methodological Answer :

- Dose-Response Studies : Clarify whether discrepancies arise from concentration-dependent effects (e.g., IC50 values ranging from 1–10 µM) .

- Structural Analog Comparison : Compare activity of the target compound with derivatives lacking the amino or trifluoroethyl group to isolate functional group contributions .

- Computational Modeling : Use DFT calculations to predict binding modes with target proteins (e.g., kinase inhibitors) and validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.